2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid
Overview
Description
2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid is a chemical compound with the molecular formula C15H20N2O5 and a molecular weight of 308.33 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxybenzyl group and an acetic acid moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and catalysts like triethylamine (TEA) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and catalysis.
Biology: This compound is employed in the development of biochemical assays and as a probe for studying enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of 2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid can be compared with other similar compounds, such as:
2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid: This compound has a similar structure but with different substitution patterns on the benzyl group, leading to variations in its chemical and biological properties.
3,4-Dimethoxybenzylamine: This compound lacks the piperazine and acetic acid moieties, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperazine and acetic acid groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-21-12-4-3-10(7-13(12)22-2)9-17-6-5-16-15(20)11(17)8-14(18)19/h3-4,7,11H,5-6,8-9H2,1-2H3,(H,16,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEWUQADCXNEKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCNC(=O)C2CC(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601182708 | |
Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-3-oxo-2-piperazineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601182708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023919-67-6 | |
Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-3-oxo-2-piperazineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1023919-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-3-oxo-2-piperazineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601182708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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